1,5-Dimethyl-1H-1,2,4-triazol-3-amine
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Overview
Description
“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular weight of 112.13 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The structure of “1,5-Dimethyl-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in the orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .
Chemical Reactions Analysis
Triazole compounds, including “1,5-Dimethyl-1H-1,2,4-triazol-3-amine”, are known to be easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
Physical And Chemical Properties Analysis
“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a solid at room temperature . Its IUPAC name is 1,5-dimethyl-1H-1,2,4-triazol-3-amine .
Scientific Research Applications
- Triazoles have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists .
- They have been used in various applications, including as inhibitors, pesticides, dyes, acid-indicators, and other industrial chemicals .
- The 1,2,4-triazole isomer can exist in three tautomeric forms .
- Triazoles have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties .
- The 1,2,3-triazole isomer has been used as an antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial drug .
- The 1,2,4-triazole isomer has been used even more than the 1,2,3-isomer in drug structures .
Chemistry and Biochemistry
Pharmacological Applications
Agricultural Applications
- Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .
- These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .
- In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .
Foldamers and Peptidomimetic Applications
Pharmaceutical Chemistry
Material Science
- Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .
- These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .
- In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .
Foldamers and Peptidomimetic Applications
Pharmaceutical Chemistry
Material Science
Future Directions
properties
IUPAC Name |
1,5-dimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOZPYYXZYMRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308671 |
Source
|
Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
CAS RN |
34776-19-7 |
Source
|
Record name | 34776-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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